molecular formula C21H25ClFN5O5S2 B15142882 Hbv-IN-8

Hbv-IN-8

カタログ番号: B15142882
分子量: 546.0 g/mol
InChIキー: KFPIFAJKHLBVGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hbv-IN-8 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-8 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: This involves the use of specific reagents and catalysts to construct the core molecular framework of this compound.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity and stability.

    Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Hbv-IN-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to alter its oxidation state.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

科学的研究の応用

Hbv-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating HBV infections and other related diseases.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment efficacy.

作用機序

Hbv-IN-8 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound binds to viral proteins and inhibits their function, thereby preventing the virus from replicating and spreading. Key molecular targets include the HBV polymerase and other enzymes critical for viral DNA synthesis.

類似化合物との比較

Similar Compounds

    Lamivudine: An antiviral drug used to treat HBV infections by inhibiting viral DNA synthesis.

    Tenofovir: Another antiviral agent that targets HBV polymerase and prevents viral replication.

    Entecavir: A potent inhibitor of HBV DNA polymerase with a high barrier to resistance.

Uniqueness of Hbv-IN-8

This compound stands out due to its unique chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile compared to existing antiviral agents. Its ability to target multiple stages of the HBV life cycle makes it a promising candidate for further development and clinical use.

特性

分子式

C21H25ClFN5O5S2

分子量

546.0 g/mol

IUPAC名

2-[1-[5-[5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]-1,3-thiazol-2-yl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C21H25ClFN5O5S2/c1-27-17(20(31)25-13-2-3-15(23)14(22)9-13)10-16(26-35(27,32)33)18-11-24-21(34-18)28-6-4-12(5-7-28)8-19(29)30/h2-3,9,11-12,16-17,26H,4-8,10H2,1H3,(H,25,31)(H,29,30)

InChIキー

KFPIFAJKHLBVGQ-UHFFFAOYSA-N

正規SMILES

CN1C(CC(NS1(=O)=O)C2=CN=C(S2)N3CCC(CC3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。